molecular formula C21H19N3O5S B11478331 Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11478331
M. Wt: 425.5 g/mol
InChI Key: VVZAJUBMAZQXDB-UHFFFAOYSA-N
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Description

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Pyrimidine Ring Construction: The intermediate is then subjected to a cyclization reaction with appropriate reagents to form the tetrahydropyrimidine ring.

    Esterification: Finally, the carboxylate group is introduced through an esterification reaction with methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole and tetrahydropyrimidine moieties could play a role in binding to the active site of enzymes or receptors, while the sulfanyl and methoxy groups could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]benzoate
  • Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both benzoxazole and tetrahydropyrimidine rings in its structure

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 6-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H19N3O5S/c1-27-13-9-7-12(8-10-13)18-17(19(25)28-2)15(22-20(26)24-18)11-30-21-23-14-5-3-4-6-16(14)29-21/h3-10,18H,11H2,1-2H3,(H2,22,24,26)

InChI Key

VVZAJUBMAZQXDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CSC3=NC4=CC=CC=C4O3)C(=O)OC

Origin of Product

United States

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